molecular formula C147H242N44O50S2 B569693 32a-Glycine-calcitonin (Salmon) CAS No. 115472-96-3

32a-Glycine-calcitonin (Salmon)

Cat. No.: B569693
CAS No.: 115472-96-3
M. Wt: 3489.931
InChI Key: FLCBPICONBSRJW-QXKJFSBZSA-N
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Description

32a-Glycine-calcitonin (Salmon) is a synthetic peptide derivative of salmon calcitonin, engineered for enhanced stability and bioactivity in research applications . Its primary research value lies in its potent ability to inhibit osteoclast activity, the specialized cells responsible for bone resorption . This mechanism is mediated through high-affinity binding to G protein-coupled calcitonin receptors on osteoclasts, triggering intracellular signaling cascades, primarily via cyclic AMP (cAMP) activation, that suppress bone resorptive function and disrupt the actin cytoskeleton necessary for osteoclast adhesion . Due to this targeted action, the compound is a vital tool for investigating metabolic bone diseases, particularly postmenopausal osteoporosis and Paget's disease of bone, where it helps researchers study pathways to reduce bone turnover and mitigate fracture risk . Furthermore, its well-documented capacity to promote renal excretion of calcium, thereby lowering serum calcium levels, makes it relevant for studies on hypercalcemic conditions . Beyond its metabolic effects, research also explores the analgesic potential of calcitonin in models of acute bone pain, such as that associated with osteoporotic vertebral fractures, adding another dimension to its research applications .

Properties

CAS No.

115472-96-3

Molecular Formula

C147H242N44O50S2

Molecular Weight

3489.931

InChI

InChI=1S/C147H242N44O50S2/c1-66(2)45-87(177-141(236)112(71(11)12)185-137(232)100-64-243-242-63-80(150)118(213)180-97(60-193)135(230)176-93(52-105(153)204)132(227)174-91(49-70(9)10)130(225)182-99(62-195)136(231)189-116(75(16)199)144(239)183-100)119(214)159-55-107(206)164-81(25-18-20-40-148)121(216)171-90(48-69(7)8)129(224)181-98(61-194)134(229)169-84(34-37-103(151)202)123(218)167-86(36-39-110(209)210)124(219)173-89(47-68(5)6)128(223)175-92(51-78-54-157-65-163-78)131(226)166-82(26-19-21-41-149)122(217)172-88(46-67(3)4)127(222)168-85(35-38-104(152)203)126(221)188-115(74(15)198)143(238)179-95(50-77-30-32-79(201)33-31-77)145(240)190-43-24-29-102(190)139(234)170-83(27-22-42-158-147(155)156)125(220)187-114(73(14)197)142(237)178-94(53-106(154)205)133(228)186-113(72(13)196)140(235)161-56-108(207)165-96(59-192)120(215)160-57-109(208)184-117(76(17)200)146(241)191-44-23-28-101(191)138(233)162-58-111(211)212/h30-33,54,65-76,80-102,112-117,192-201H,18-29,34-53,55-64,148-150H2,1-17H3,(H2,151,202)(H2,152,203)(H2,153,204)(H2,154,205)(H,157,163)(H,159,214)(H,160,215)(H,161,235)(H,162,233)(H,164,206)(H,165,207)(H,166,226)(H,167,218)(H,168,222)(H,169,229)(H,170,234)(H,171,216)(H,172,217)(H,173,219)(H,174,227)(H,175,223)(H,176,230)(H,177,236)(H,178,237)(H,179,238)(H,180,213)(H,181,224)(H,182,225)(H,183,239)(H,184,208)(H,185,232)(H,186,228)(H,187,220)(H,188,221)(H,189,231)(H,209,210)(H,211,212)(H4,155,156,158)/t72-,73-,74-,75-,76-,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,112+,113+,114+,115+,116+,117+/m1/s1

InChI Key

FLCBPICONBSRJW-QXKJFSBZSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NCC(=O)O)C(C)O)CO

Synonyms

1,2-Dithia-5,8,11,14,17,20-hexaazacyclotricosane Cyclic Peptide deriv.;  USP Calcitonin Related Compound B; 

Origin of Product

United States

Synthetic and Biosynthetic Methodologies for Glycine Extended Calcitonin Salmon

Chemical Synthesis Approaches

Chemical synthesis offers precise control over the peptide sequence and allows for the incorporation of unnatural amino acids. The primary methods employed are solid-phase and solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS) Strategies for Glycine-Extended Precursors

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide manufacturing, enabling the efficient assembly of peptide chains on a solid support. google.comug.edu.pl In this heterogeneous technique, the C-terminal amino acid is first anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise fashion. beilstein-journals.org The peptide chain remains covalently attached to the resin throughout the synthesis, which facilitates the removal of excess reagents and byproducts by simple filtration and washing. google.combeilstein-journals.org

The synthesis cycle involves repeated steps of Nα-amino group deprotection, followed by the coupling of the next protected amino acid, which is activated by a coupling reagent. beilstein-journals.org Two principal orthogonal protection strategies are commonly used: Boc/Bn and Fmoc/tBu. beilstein-journals.org

Boc/Bn Strategy: This classic approach uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and benzyl (B1604629) (Bn)-based groups for side-chain protection. The Boc group is removed with a mild acid like trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a strong acid, such as hydrofluoric acid (HF). beilstein-journals.org

Fmoc/tBu Strategy: This is the most prevalent strategy in modern SPPS. The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group is used for Nα-protection and is typically removed with a piperidine (B6355638) solution. The side-chain protecting groups, such as tert-butyl (tBu), are stable to this base but are cleaved by acidolysis with TFA during the final cleavage step. beilstein-journals.org

For the synthesis of salmon calcitonin precursors, specific resins like Rink Amide MBHA are employed. google.com The selection of side-chain protecting groups is critical to prevent unwanted side reactions.

Amino Acid Side ChainProtecting Group (Fmoc/tBu Strategy)
Serine (Ser), Threonine (Thr), Tyrosine (Tyr)tert-Butyl (tBu)
Glutamic Acid (Glu)tert-Butyl ester (OtBu)
Glutamine (Gln), Histidine (His)Trityl (Trt), tert-butyloxycarbonyl (Boc)
Lysine (Lys)tert-Butyloxycarbonyl (Boc)
Cysteine (Cys)Acetamidomethyl (Acm)
This table summarizes common side-chain protecting groups used in Fmoc-based Solid-Phase Peptide Synthesis of calcitonin precursors. google.com

The final step involves cleaving the fully assembled peptide from the resin and removing all side-chain protecting groups, often in the presence of scavenger molecules to prevent the degradation of the peptide by reactive cationic species generated during cleavage. beilstein-journals.org

Classical Solution-Phase Peptide Synthesis Techniques for Peptide Analogs

Solution-phase peptide synthesis, also known as liquid-phase synthesis, predates SPPS and involves conducting all reactions in a homogeneous solution. ug.edu.pl While it allows for the purification and characterization of intermediate peptide fragments, it can be more time-consuming than SPPS. ug.edu.pl This method is particularly well-suited for large-scale production of shorter peptides and for convergent synthesis strategies. ug.edu.plnih.gov

A convergent liquid-phase synthesis of salmon calcitonin has been demonstrated, which involves the separate synthesis of protected peptide fragments that are then joined together. nih.gov For example, a protected N-terminal decapeptide fragment and a protected C-terminal docosapeptide fragment can be synthesized and then condensed in solution. nih.gov This approach utilizes protecting groups such as the 2-(phenylsulfonyl)ethoxycarbonyl (Psc) group, which can be removed under specific conditions, followed by final deprotection to yield the target peptide. nih.gov

Recombinant Production Systems for Glycine-Extended Calcitonin Precursors

Recombinant DNA technology provides an alternative and often more cost-effective route for producing large peptides like sCTgly, especially for large-scale manufacturing. bohrium.com This approach avoids the high cost of protected amino acids and coupling reagents associated with chemical synthesis.

Expression in Heterologous Hosts, particularly Escherichia coli, for Precursor Peptide Production

Escherichia coli (E. coli) is a widely used heterologous host for the production of recombinant proteins due to its rapid growth, well-understood genetics, and high-yield potential. nih.gov The production of sCTgly in E. coli has been successfully developed as part of an integrated process for manufacturing salmon calcitonin. bohrium.com This involves designing a synthetic gene encoding the glycine-extended precursor and expressing it within the bacterial host. nih.gov To maximize expression levels, strategies such as the use of dual promoters and the inclusion of multiple gene copies (cartridges) within the expression vector have been employed. nih.gov

Design and Engineering of Fusion Proteins for Enhanced Soluble Expression and Purification of Glycine-Extended Calcitonin

Direct expression of small peptides like sCTgly in E. coli can lead to rapid degradation by host proteases or poor expression. To overcome this, the peptide is often expressed as part of a larger fusion protein. A common strategy involves fusing the target peptide to a carrier protein that enhances solubility and stability.

A key innovation is the use of a signal sequence, such as the E. coli outer membrane protein A (OmpA) signal sequence, which directs the export of the expressed peptide into the periplasm or the culture medium. nih.gov This secretion offers several advantages:

It facilitates proper protein folding, including the formation of the critical disulfide bond in calcitonin.

It protects the peptide from degradation by intracellular proteases.

It simplifies downstream purification by separating the product from the bulk of cytoplasmic proteins. nih.gov

Co-expression of secretion factor genes can further enhance the efficiency of this export process. nih.gov

Recombinant Production StrategyComponentPurpose
Expression System Dual PromotersTo maximize gene transcription and peptide expression.
Multiple Gene CartridgesTo increase the gene dosage and overall product yield.
Secretion and Stability OmpA Signal SequenceTo direct the export of the sCTgly peptide out of the cytoplasm, aiding in proper folding and reducing degradation.
Co-expression of Secretion FactorsTo improve the efficiency of peptide transport across the bacterial membrane.
This table outlines key components of an optimized direct expression system for producing glycine-extended salmon calcitonin (sCTgly) in E. coli. nih.gov

Optimization of Fermentation Conditions for High-Density Culture and Selective Secretion of Recombinant Glycine-Extended Peptides

Achieving high yields of recombinant sCTgly requires the development of optimized high-density fermentation conditions. nih.gov This involves carefully controlling parameters such as nutrient feed rates, pH, temperature, and dissolved oxygen levels to grow the E. coli culture to a very high cell density. The ultimate goal is to maximize the selective secretion and accumulation of the sCTgly peptide into the culture medium, which can reach very high levels under optimized conditions. nih.gov This strategy not only increases the total yield but also simplifies the initial recovery and subsequent purification of the glycine-extended precursor before its final enzymatic conversion to active salmon calcitonin. nih.gov

Post-Translational Processing and Amidation Strategies

The biological activity of many peptide hormones, including salmon calcitonin (sCT), is critically dependent on a C-terminal amide group. bohrium.com Since standard recombinant DNA technologies in bacterial hosts like Escherichia coli cannot produce this post-translational modification directly, various in vitro strategies have been developed to convert a recombinantly produced glycine-extended precursor (sCT-Gly) into the mature, amidated hormone. bohrium.comnih.gov

In Vitro Enzymatic Conversion of Glycine-Extended Peptides to C-terminally Amidated Forms

The primary method for producing mature salmon calcitonin from its precursor involves the in vitro enzymatic conversion of a C-terminally glycine-extended peptide. bohrium.comresearchgate.net This process begins with the production of the glycine-extended sCT (sCT-Gly) using recombinant expression systems, commonly E. coli. nih.govnih.gov In many cases, sCT-Gly is expressed as part of a larger, soluble fusion protein, such as a glutathione-S-transferase (GST) fusion protein. nih.gov This approach facilitates purification from the bacterial lysate via affinity chromatography. nih.gov

Following purification, the sCT-Gly peptide must be cleaved from its fusion partner. nih.gov A common method involves introducing a cyanogen (B1215507) bromide cleavage site between the fusion tag and the peptide sequence. nih.gov After cleavage, the liberated sCT-Gly peptide is recovered and serves as the substrate for the amidation reaction. nih.gov The enzymatic conversion is catalyzed by a specific enzyme, peptidylglycine alpha-amidating enzyme (α-AE) or peptidylglycine alpha-amidating monooxygenase (PAM), which may be sourced from various expression systems, including Chinese hamster ovary (CHO) cells. bohrium.comnih.gov This enzymatic step transforms the C-terminal glycine (B1666218) into a terminal amide group, yielding the authentic and biologically active salmon calcitonin. nih.govgenscript.com The final, amidated sCT is then purified to homogeneity, with reported step yields as high as 60% for the amidation and purification phase. nih.gov This integrated production strategy, combining bacterial expression with subsequent in vitro enzymatic amidation, is considered a viable, scalable, and economical approach for manufacturing amidated peptides. bohrium.com

Table 1: Overview of the In Vitro Enzymatic Amidation Process for Salmon Calcitonin

StepDescriptionKey Components/ReagentsReference
1. Recombinant Production Expression of a glycine-extended sCT precursor, often as a fusion protein.E. coli, Glutathione-S-transferase (GST) nih.gov
2. Purification Isolation of the fusion protein from the host cell lysate.Affinity Chromatography nih.gov
3. Cleavage Release of the glycine-extended peptide from the fusion tag.Cyanogen Bromide nih.gov
4. Enzymatic Amidation Conversion of the C-terminal glycine to a C-terminal amide.Peptidylglycine alpha-amidating enzyme (α-AE) bohrium.comnih.gov
5. Final Purification Isolation of the mature, amidated salmon calcitonin.Not specified nih.gov

Investigation of Peptidylglycine Alpha-Amidating Monooxygenase (PAM) Activity in the Conversion Process

The enzymatic conversion of glycine-extended precursors is catalyzed by the bifunctional enzyme Peptidylglycine alpha-amidating monooxygenase (PAM), which is the sole enzyme responsible for this type of modification in organisms from algae to humans. nih.govnih.gov The amidation reaction is not a single step but a sequential two-step process, with each step being catalyzed by a distinct domain within the PAM enzyme. nih.govresearchgate.netmdpi.com

The two catalytic domains are:

Peptidylglycine α-hydroxylating monooxygenase (PHM; EC 1.14.17.3): This domain catalyzes the first, and typically rate-limiting, step. It hydroxylates the α-carbon of the C-terminal glycine residue of the precursor peptide. nih.govnih.govmdpi.com

Peptidyl-α-hydroxyglycine α-amidating lyase (PAL; EC 4.3.2.5): The second domain acts on the hydroxylated intermediate generated by PHM. It cleaves the C-N bond, releasing the final α-amidated peptide product along with a glyoxylate (B1226380) molecule. nih.govnih.govmdpi.com

The activity of the PHM domain, and thus the entire amidation process, is dependent on several essential cofactors: molecular oxygen, ascorbic acid, and copper. nih.govresearchgate.net Research indicates that the PHM domain requires two copper atoms for its maximum activity. researchgate.net The successful in vitro application of PAM to produce salmon calcitonin demonstrates its utility in overcoming the limitations of bacterial expression systems for producing mature, amidated peptide hormones. researchgate.netresearchgate.net

Table 2: Functional Domains and Cofactors of Peptidylglycine Alpha-Amidating Monooxygenase (PAM)

ComponentNameFunctionRequired CofactorsReference
Domain 1 Peptidylglycine α-hydroxylating monooxygenase (PHM)Catalyzes the hydroxylation of the C-terminal glycine's α-carbon.Molecular Oxygen, Ascorbic Acid, Copper nih.govnih.govresearchgate.net
Domain 2 Peptidyl-α-hydroxyglycine α-amidating lyase (PAL)Cleaves the hydroxylated intermediate to produce the amidated peptide and glyoxylate.None specified nih.govnih.gov

Evaluation of Photolysis-Based Amidation Methods for Precursor Peptides

An alternative strategy for the C-terminal amidation of salmon calcitonin precursor peptides involves a chemo-enzymatic method combining enzymatic transacylation and photolysis. nih.govkoreascience.kr This approach was developed to circumvent certain limitations of direct enzymatic amidation, particularly for peptides like calcitonin which have a C-terminal proline amide. koreascience.kr

The process begins with a glycine-extended or alanine-extended sCT precursor. nih.gov This precursor peptide undergoes an enzymatic transacylation reaction catalyzed by Carboxypeptidase-Y (CPD-Y). nih.govkoreascience.kr In this step, a photosensitive nucleophile, such as o-nitrophenylglycineamide (o-PNGA), is coupled to the peptide, producing a photosensitive intermediate (e.g., SO₃⁻-sCT-o-PNGA). nih.gov

In the second stage, the purified photosensitive peptide is subjected to photolysis. nih.gov Exposure to light under specific conditions cleaves the photolabile group, resulting in the formation of the desired C-terminally amidated salmon calcitonin. nih.govkoreascience.kr This sequential process of enzymatic transacylation followed by photochemical cleavage provides a viable, non-natural pathway to achieve the amidation necessary for the biological activity of salmon calcitonin. nih.govkoreascience.kr

Structural Elucidation and Conformational Analysis of Glycine Extended Calcitonin Salmon and Its Processed Forms

Research on Amino Acid Sequence Fidelity and the Role of C-terminal Glycine (B1666218) Extension

The primary structure of 32a-Glycine-calcitonin (Salmon) consists of 33 amino acids, with a glycine residue at the C-terminus extending the typical 32-amino acid sequence of mature salmon calcitonin. This glycine extension is a crucial substrate for the subsequent enzymatic amidation process, which is essential for the full biological activity of many peptide hormones. nih.gov The fidelity of this amino acid sequence is paramount for its correct folding and ultimate function.

The amino acid sequence of salmon calcitonin differs from human calcitonin at 16 positions, which contributes to its higher potency and longer half-life. aimspress.com The glycine-extended form, 32a-Glycine-calcitonin (Salmon), serves as the immediate precursor, and its correct sequence is vital for recognition by the amidating enzyme. nih.gov Research has demonstrated that the C-terminal region, in general, plays a significant role in the aggregation properties of calcitonins. nih.govscispace.com While human calcitonin is prone to aggregation and gel formation, salmon calcitonin exhibits a lower tendency to aggregate. nih.gov Studies on C-terminal fragments have highlighted clear differences in the association properties between human and salmon calcitonin peptides, underscoring the importance of the C-terminal sequence in controlling aggregation. nih.govscispace.com

Feature32a-Glycine-calcitonin (Salmon)Mature Salmon Calcitonin
Amino Acid Count 3332
C-terminal Residue GlycineProlinamide
Biological Role Precursor for amidationActive hormone

Disulfide Bond Architecture (Cys1-Cys7) and its Contribution to Overall Peptide Fold

A defining structural feature of 32a-Glycine-calcitonin (Salmon) is the intramolecular disulfide bond between the cysteine residues at positions 1 and 7 (Cys1-Cys7). aimspress.comgenscript.com This covalent linkage creates a seven-membered ring at the N-terminus of the peptide, which is essential for the formation and stabilization of its secondary structure. researchgate.netmonash.edu The disulfide bond significantly reduces the conformational entropy of the unfolded peptide chain, thereby contributing to the relative stability of the native fold. monash.edu

The ordering of this Cys1-Cys7 disulfide link is a critical event in the peptide's folding pathway and can be distinguished from the formation of the α-helix. drugbank.comnih.gov Studies have shown that the disulfide bond is crucial for maintaining the native conformation of the protein. monash.edu Its reduction leads to a loss of helical conformation, indicating its role in stabilizing the helical segments of calcitonin. nih.gov This disulfide bridge is a highly conserved feature across all calcitonin family peptides and is considered fundamental for their biological activity. nih.govspringernature.com

Advanced Conformational Studies

The three-dimensional structure of 32a-Glycine-calcitonin (Salmon) is not static but exists in a dynamic equilibrium of conformations influenced by its environment. Advanced spectroscopic techniques have been instrumental in characterizing these structures and their flexibility.

Spectroscopic Characterization of Secondary and Tertiary Structures, including Fourier Transform Infrared (FTIR) Spectroscopy and Circular Dichroism.

In aqueous solutions, salmon calcitonin generally lacks a significant, well-defined higher-order structure and exhibits considerable conformational flexibility. nih.gov However, in the presence of membrane-mimicking environments or structure-promoting solvents like trifluoroethanol (TFE), it readily adopts an α-helical conformation. drugbank.comnih.govnih.govmdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy has been employed to investigate the secondary structure of salmon calcitonin. In the solid state, the amide I band maximum at approximately 1655 cm⁻¹ is indicative of a significant α-helical content. aimspress.comresearchgate.net Time-dependent FTIR studies in aqueous solution have shown that the native state is predominantly α-helical, but can transition to a β-sheet structure under certain conditions, such as elevated temperatures. researchgate.net The presence of excipients can influence this conformational stability. aimspress.comresearchgate.net For instance, EDTA has been shown to induce a progressive loss of the random coil structure and a strong increase in β-structure, leading to fibrillation. nih.gov

Circular Dichroism (CD) Spectroscopy is another powerful technique for studying the secondary structure of peptides in solution. CD studies have confirmed that while salmon calcitonin is largely unstructured in aqueous buffer, it forms a significant α-helical structure in environments with low dielectric constants, such as methanol/water or TFE/water mixtures. drugbank.comnih.gov These studies have revealed that the formation of the α-helix can be a two-step process. drugbank.comnih.gov Furthermore, CD analysis has been used to monitor conformational changes upon interaction with lipids and other molecules, providing insights into the membrane-bound state of the peptide. mdpi.com

Spectroscopic TechniqueKey Findings for Salmon Calcitonin
FTIR Predominantly α-helical in solid state and native aqueous solution. Can convert to β-sheet under stress.
Circular Dichroism Largely random coil in aqueous buffer, but forms α-helices in membrane-mimicking environments.

Investigation of Conformational Flexibility and Dynamics under Various Environmental Conditions.

The conformation of 32a-Glycine-calcitonin (Salmon) is highly sensitive to its environment. Factors such as pH, temperature, and the presence of excipients or denaturing agents can significantly impact its structure and stability. aimspress.comexlibrisgroup.com

The peptide's structure is flexible and responsive to external conditions, which can compromise its native conformation. aimspress.comaimspress.com Studies have shown that salmon calcitonin's stability is pH-dependent, with maximum stability observed around pH 3.3. researchgate.net Temperature is another critical factor; thermal stress can induce conformational changes, including a shift from α-helix to β-sheet structures, and can lead to degradation. aimspress.comresearchgate.net

The interaction with various excipients has been studied to understand their stabilizing or destabilizing effects. For example, while some sugars may not significantly alter the conformation, others can accelerate the formation of β-sheet structures. researchgate.net The presence of lipids or detergents can induce helical structures, which are thought to mimic the receptor-bound conformation. nih.govnih.gov

Analysis of Receptor-Bound Conformations and Ligand-Induced Structural Changes, including Beta-Turn Motifs.

Understanding the receptor-bound conformation of calcitonin is key to elucidating its mechanism of action. X-ray crystallography studies of the calcitonin receptor (CTR) ectodomain in complex with a truncated salmon calcitonin analogue have provided significant insights. nih.govresearchgate.netnih.gov These studies revealed that the receptor-bound ligand adopts an extended conformation followed by a C-terminal β-turn. nih.govresearchgate.netnih.gov

Specifically, the truncated salmon calcitonin analogue was found to adopt a type II β-turn involving residues Gly28 to Thr31. nih.govresearchgate.netnih.gov This is in contrast to other related peptides like CGRP and adrenomedullin (B612762), which adopt a type I turn when bound to their respective receptors. nih.govresearchgate.netnih.gov This suggests that the type II turn is the preferred conformation for calcitonin binding to its receptor. nih.govresearchgate.net The ability of salmon calcitonin to adopt specific secondary structures, such as the α-helix and β-turns, upon receptor interaction is a critical aspect of its biological activity. bioscientifica.com

Peptide Folding and Stability Research

The folding of 32a-Glycine-calcitonin (Salmon) into its biologically active conformation is a complex process influenced by its primary sequence and environmental factors. The peptide's marginal stability under physiological conditions makes it susceptible to both physical and chemical instability. aimspress.com

Physical instability can manifest as denaturation, aggregation, and precipitation, while chemical instability involves the formation or breakage of covalent bonds. aimspress.com Salmon calcitonin has a much lower tendency for aggregation compared to its human counterpart. nih.gov However, it can still be susceptible to dimerization and further aggregation under certain conditions. nih.gov

Research into stabilizing salmon calcitonin has explored the use of various excipients. For instance, Pluronic F-68 has been shown to maintain the native conformation of sCT in aqueous solution at elevated temperatures. aimspress.comresearchgate.net The gastrointestinal stability of salmon calcitonin has also been a focus of research, with strategies like peptide stapling being investigated to enhance its resistance to degradation. nih.gov The influence of cyclodextrins on both the chemical and physical stability of salmon calcitonin has also been explored, with some derivatives showing a stabilizing effect. nih.gov

Analysis of Factors Influencing Conformational Stability, such as pH and Temperature.

The conformational integrity of peptides like 32a-Glycine-calcitonin (Salmon) is paramount to their therapeutic efficacy and is significantly influenced by environmental factors such as pH and temperature. aimspress.comresearchgate.net The three-dimensional structure of these molecules is flexible and can be compromised under various conditions, leading to both physical and chemical instability. aimspress.comresearchgate.net

pH: The stability of salmon calcitonin is highly dependent on the pH of its environment. Studies have shown that salmon calcitonin exhibits maximum stability in acidic conditions, specifically around pH 3.3. researchgate.net Deviations from this optimal pH can lead to different degradation pathways. For instance, at neutral and alkaline pH, deamidation of asparagine and glutamine residues can occur. nih.gov The rate of deamidation is influenced by the surrounding amino acid sequence and the flexibility of the peptide chain. nih.gov

Temperature: Temperature is another critical factor affecting the stability of salmon calcitonin. Elevated temperatures can induce conformational changes and promote degradation. aimspress.com Research indicates that while native salmon calcitonin in a solid state is thermally stable, its aqueous solution shows instability and thermal irreversibility when exposed to higher temperatures, such as 40°C. aimspress.com The degradation kinetics of salmon calcitonin in solution have been observed to follow a first-order reaction, with the degradation rate being strongly dependent on both pH and temperature. aimspress.com Long-term storage at elevated temperatures can lead to the formation of different conformations, including β-sheets and aggregated forms. researchgate.net

FactorOptimal Condition for StabilityEffects of Deviation
pH Acidic (around pH 3.3) researchgate.netIncreased degradation, deamidation at neutral/alkaline pH researchgate.netnih.gov
Temperature Low temperature storage for solutions aimspress.comConformational changes, aggregation, first-order degradation kinetics aimspress.comresearchgate.net

Mechanisms of Peptide Aggregation and Oligomerization, including Higher Molecular Weight Species Formation.

Peptide aggregation is a significant challenge in the development of therapeutic peptides, leading to the formation of inactive and potentially immunogenic species. royalsocietypublishing.org For salmon calcitonin, aggregation can manifest as amorphous aggregates or highly structured amyloid fibrils. royalsocietypublishing.org

The process of aggregation often begins with the self-association of peptide monomers into soluble oligomers, which can then proceed to form larger, insoluble aggregates. ijpsdronline.com These unwanted association reactions can involve the formation of a dimeric native functional state or more complex degradation pathways. ijpsdronline.com The formation of amyloid fibrils is characterized by a cross-β-sheet structure, where intermolecular β-sheets are stabilized by backbone hydrogen bonds. royalsocietypublishing.org

Several factors can trigger or influence the aggregation of salmon calcitonin:

Intrinsic Factors: The amino acid sequence itself plays a crucial role. Hydrophobic regions and sequences with a high propensity to form β-structures are often implicated in aggregation. rsc.org While salmon calcitonin is less prone to aggregation than its human counterpart due to a higher number of polar amino acids, it can still form neurotoxic spherical prefibrillar oligomers at neutral pH. nih.govresearchgate.net

Extrinsic Factors: Environmental conditions such as pH, temperature, and the presence of surfaces or interfaces can induce aggregation. royalsocietypublishing.org For instance, early fibrillation events for salmon calcitonin involve the formation of a helical oligomeric complex. nih.gov Glycosaminoglycans (GAGs), like heparin, have been shown to significantly accelerate the fibrillation of salmon calcitonin, particularly at acidic pH, by interacting with both monomeric and aggregated forms of the peptide. nih.gov

Higher Molecular Weight Species: The formation of higher molecular weight (HMW) species is a direct consequence of aggregation and oligomerization. ijpsdronline.com These species can be detected using techniques like size-exclusion chromatography. Studies have shown that heating salmon calcitonin can generate oligomers, which are considered impurities. ijpsdronline.com The concentration of the peptide is also a critical factor, with higher concentrations generally leading to a decrease in the time it takes for fibrillation to occur. unige.ch

Aggregation TriggerMechanismResulting Species
Intrinsic Properties Self-assembly driven by hydrophobic interactions and β-sheet propensity. rsc.orgnih.govSoluble oligomers, amyloid fibrils. royalsocietypublishing.orgijpsdronline.com
Extrinsic Factors (pH, Temp) Conformational changes exposing aggregation-prone regions. royalsocietypublishing.orgAmorphous aggregates, fibrils. royalsocietypublishing.org
Glycosaminoglycans (GAGs) GAGs bind to sCT, inducing helicity and accelerating fibrillation. nih.govHeparin-covered fibrils. nih.gov
High Concentration Increased intermolecular interactions. unige.chFaster formation of oligomers and fibrils. unige.ch

Development of Stabilization Strategies and the Effects of Excipients on Peptide Integrity.

To counteract the inherent instability and aggregation tendencies of peptides like 32a-Glycine-calcitonin (Salmon), various stabilization strategies have been developed, often involving the use of excipients. aimspress.comresearchgate.net These strategies aim to preserve the native conformation and prevent degradation during manufacturing, storage, and administration. rug.nl

pH Optimization and Buffer Selection: As previously discussed, maintaining an optimal pH is a cornerstone of peptide stabilization. nih.gov The use of appropriate buffer systems is critical to control the pH of the formulation. unige.ch For salmon calcitonin, acetate (B1210297) buffers with pH values between 3.5 and 5.5 have been identified as providing the most stable formulations. unige.ch

Excipients: A variety of excipients are employed to enhance the stability of peptide formulations:

Sugars and Polyols: Sugars like trehalose (B1683222) and sucrose, and polyols such as mannitol (B672) and sorbitol, are commonly used as stabilizers. rsc.orgresearchgate.net They can protect the peptide during processes like lyophilization (freeze-drying) and in the solid state. aimspress.comresearchgate.net For instance, spray-drying salmon calcitonin with mannitol can yield physically intact peptide powders, with the stability depending on the ratio of mannitol to the peptide and the relative humidity during storage. researchgate.net

Polymers: Polyethylene (B3416737) glycol (PEG) is a widely used polymer for protein stabilization. Covalent attachment of PEG (PEGylation) can improve stability and in vivo performance. rsc.org Non-covalent approaches, such as using tryptophan-PEG conjugates, have also been shown to significantly reduce the aggregation of salmon calcitonin. rsc.org

Surfactants: Surfactants can help to minimize aggregation at interfaces. aimspress.com

Divalent Cations: Co-encapsulation of divalent cations with peptides has been shown to increase their stability by potentially preventing acylation through complex formation. rug.nl

Formulation and Processing Techniques: The method of formulation preparation also significantly impacts stability.

Lyophilization and Spray-Drying: Converting the peptide into a solid form through lyophilization or spray-drying is a common strategy to improve shelf life. aimspress.com However, these processes themselves can induce stress and conformational changes, necessitating the use of stabilizing excipients. aimspress.comresearchgate.net

Minimizing Stressors: Strategies to enhance stability during manufacturing include minimizing exposure to liquid-liquid and liquid-air interfaces and using mild organic solvents. rug.nl

Stabilization StrategyExcipient/MethodMechanism of Action
pH Control Acetate Buffer (pH 3.5-5.5) unige.chMaintains optimal pH for stability, minimizing degradation pathways. nih.gov
Cryo/Lyoprotection Mannitol, Trehalose, Sucrose rsc.orgresearchgate.netProtects against stresses during freezing and drying, maintains conformational integrity. aimspress.com
Aggregation Inhibition Tryptophan-PEG, Polyols rsc.orgReduces intermolecular interactions and self-assembly. rsc.org
Prevention of Acylation Divalent Cations rug.nlForms complexes with carboxylic acid groups, preventing modification. rug.nl

Molecular and Cellular Mechanisms of Action of Calcitonin Salmon Analogs

Calcitonin Receptor (CTR) Binding and Signal Transduction

The physiological effects of calcitonin (CT) are primarily mediated through its interaction with the calcitonin receptor (CTR), a member of the G protein-coupled receptor (GPCR) superfamily. nih.gov The binding of calcitonin and its analogs to the CTR initiates a cascade of intracellular events, leading to the diverse biological responses attributed to this hormone.

Receptor Binding Affinity and Selectivity Profiling of Calcitonin Analogs

The affinity with which calcitonin analogs bind to the CTR is a critical determinant of their potency. Salmon calcitonin (sCT) exhibits a significantly higher affinity and potency for the human CTR compared to human calcitonin (hCT). mdpi.comnih.gov This enhanced affinity is a key reason for its clinical use. wikipedia.org Studies have shown that the central region of the sCT peptide (residues 8-22) is crucial for binding to the N-terminal domain of the receptor. scispace.com

Modifications to the amino acid sequence of calcitonin can significantly impact receptor binding. For instance, introducing mutations such as N26D and S29P in the sCT(22–32) fragment has been shown to markedly increase its affinity for the CTR extracellular domain (ECD). nih.gov In fact, the combination of N26D, S29P, and P32HYP mutations increased the affinity of the sCT(22–32) fragment for the CTR ECD by 21-fold. mdpi.com Interestingly, monoiodinated sCT also demonstrates a higher binding affinity to human CTRs than its non-iodinated counterpart. oup.com

The interaction between the CTR and its ligands is complex and involves a "two-domain" binding model. nih.gov The C-terminal region of the peptide binds to the N-terminal extracellular domain (ECD) of the receptor, which contributes to affinity and selectivity. Subsequently, the N-terminal region of the peptide interacts with the seven-transmembrane domain (7-TM) of the receptor, leading to its activation. nih.gov

Interactive Data Table: Binding Affinity of Calcitonin Analogs for the Calcitonin Receptor (CTR) Extracellular Domain (ECD)

CompoundMutation(s)Fold-Increase in Affinity for CTR ECD (compared to wild-type sCT(22-32))
sCT(22-32)Wild-type1
sCT(22-32)N26D, S29P4
sCT(22-32)P32HYP2.3
sCT(22-32)N26D, S29P, P32HYP21

Data sourced from multiple studies investigating the binding of sCT analogs to the CTR ECD. mdpi.comresearchgate.net

Coupling to G Protein-Coupled Receptor (GPCR) Signaling Pathways

Upon ligand binding, the CTR, a class B GPCR, undergoes a conformational change that facilitates its coupling to intracellular G proteins. mdpi.complos.org The CTR primarily couples to Gs proteins, leading to the activation of adenylyl cyclase. ub.edu However, it can also couple to other G protein subtypes, suggesting a more complex signaling profile. ub.edu The interaction with G proteins initiates downstream signaling cascades that mediate the cellular effects of calcitonin. mdpi.com

The calcitonin receptor family is part of a larger group of receptors for peptides like calcitonin gene-related peptide (CGRP), amylin, and adrenomedullin (B612762). aston.ac.ukotago.ac.nz The specificity of these receptors is further modulated by their association with receptor activity-modifying proteins (RAMPs). aston.ac.ukotago.ac.nz

Activation of Intracellular Messengers, particularly Cyclic AMP (cAMP) Production

A primary and well-characterized consequence of CTR activation is the stimulation of adenylyl cyclase, which in turn leads to an increase in the intracellular concentration of the second messenger, cyclic adenosine (B11128) 3',5'-monophosphate (cAMP). nih.govchildrenshospital.org This increase in cAMP is a key mechanism through which calcitonin exerts its effects, particularly on osteoclasts. nih.gov

Studies have demonstrated that salmon, eel, and human calcitonin, along with their analogs, stimulate cAMP production in a dose-dependent manner. nih.gov Salmon calcitonin (sCT) is particularly effective, inducing a sustained and prolonged accumulation of cAMP, a feature that distinguishes it from human calcitonin (hCT). plos.org This prolonged signaling may be attributed to the slower dissociation rate of sCT from the CTR. plos.org The activation of cAMP by calcitonin analogs is not affected by pertussis toxin, indicating that it does not involve the inhibitory G protein (Gi). nih.gov

The activation of the cAMP pathway plays a crucial role in the inhibitory effects of calcitonin on osteoclast function. nih.gov

Role of Receptor Activity Modifying Proteins (RAMPs) in Receptor Pharmacology

Receptor activity-modifying proteins (RAMPs) are single-transmembrane proteins that associate with GPCRs, including the CTR, to modulate their pharmacology and ligand specificity. aston.ac.uknih.gov The CTR can form complexes with RAMP1, RAMP2, and RAMP3, which alters its characteristics and can even create receptors for other peptides, such as amylin. aston.ac.ukotago.ac.nznih.gov

The association of CTR with RAMPs generates distinct receptor phenotypes. For instance, the combination of the CTR with RAMPs creates high-affinity amylin receptors (AMY receptors). nih.gov This interaction highlights the complexity of calcitonin receptor signaling and the potential for cross-talk between different peptide hormone systems. The presence of RAMPs can influence the binding affinity and signaling of calcitonin analogs, adding another layer of regulation to their biological activity. nih.gov

Effects on Bone Cell Biology (In Vitro and Preclinical Models)

Calcitonin and its analogs exert profound effects on bone cells, particularly osteoclasts, which are responsible for bone resorption. These effects are central to the therapeutic application of calcitonin in metabolic bone diseases.

Inhibition of Osteoclast Differentiation and Function

A primary and well-documented effect of calcitonin is the potent inhibition of osteoclast activity. hres.cadrugbank.com Salmon calcitonin has been shown to cause a marked and transient inhibition of the ongoing bone resorptive process. hres.ca This is achieved through several mechanisms:

Inhibition of Osteoclast Activity: Calcitonin directly acts on mature osteoclasts, causing them to retract and reducing their motility and bone-resorbing capacity. drugbank.comnih.gov This effect is rapid, with peak inhibition observed within hours. nih.gov

Disruption of the Acidic Environment: Calcitonin can inhibit carbonic anhydrase II, an enzyme crucial for creating the acidic microenvironment necessary for osteoclast-mediated bone resorption. nih.gov

Inhibition of Osteoclast Differentiation: Calcitonin and its analogs can interfere with the differentiation of osteoclast precursors into mature, multinucleated osteoclasts. nih.govnih.govphysiology.org Studies have shown that calcitonin inhibits the formation of multinucleated osteoclasts in various cell culture models. diva-portal.orgbioscientifica.com This inhibitory effect appears to involve the cAMP signaling pathway, with activation of both protein kinase A (PKA) and the exchange protein directly activated by cAMP (Epac). diva-portal.orgbioscientifica.com

The inhibitory effects of calcitonin on osteoclasts contribute to a net decrease in bone resorption, which is beneficial in conditions characterized by excessive bone turnover. hres.canih.gov

Disruption of Osteoclast Cytoskeletal Organization and Ruffled Border Formation

The inhibitory action of salmon calcitonin analogs on bone resorption is mediated through profound and rapid changes to the osteoclast's structure and function. Upon binding to its G protein-coupled receptor, which is highly expressed on the osteoclast surface, a signaling cascade is initiated. nih.gov

This binding leads to the immediate disruption of the osteoclast's specialized cytoskeleton. patsnap.com A key event is the disassembly of the "sealing zone," a ring-like structure rich in F-actin that allows the osteoclast to adhere tightly to the bone surface. patsnap.comphysiology.org This is followed by the retraction of the ruffled border, the highly folded and active membrane region within the sealing zone through which the osteoclast secretes acid and enzymes to dissolve bone mineral and matrix. physiology.orgfda.govsemanticscholar.org In vitro studies demonstrate that this loss of the ruffled border effectively ceases the cell's resorptive activity. fda.gov

This process involves the activation of the cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway. nih.govpatsnap.comdrugbank.com The binding of calcitonin to its receptor activates adenylyl cyclase, leading to increased intracellular cAMP levels and subsequent PKA activation. patsnap.com This PKA activation is directly implicated in the disruption of actin organization, leading to the collapse of the ruffled border and the induction of a quiescent state in the osteoclast. nih.govphysiology.org The cell effectively loses its polarity and motility, detaching from the bone surface. physiology.orgdrugbank.com

Cellular ComponentEffect of Calcitonin AnalogKey Signaling PathwayFunctional Outcome
Cytoskeleton (Actin Ring)Disassembly/DisruptioncAMP/PKALoss of adhesion to bone surface
Ruffled BorderRetraction/DisappearancecAMP/PKA, PLCInhibition of bone resorption
Cell MotilityArrestedcAMP-dependentInduction of osteoclast quiescence

Modulation of Osteoblast Activity and Bone Formation

The influence of calcitonin analogs on osteoblasts, the cells responsible for bone formation, is more complex and appears to be modulatory. While the primary effect of calcitonin is anti-resorptive, some preclinical evidence suggests it may also influence bone formation. physiology.orgnih.govphysiology.org

In vitro studies have shown that calcitonin can have a direct stimulatory effect on osteoblast proliferation. physiology.orgphysiology.org There is also some evidence that bone formation may be augmented by calcitonin through increased osteoblastic activity. fda.gov However, other research indicates that the effect may be dependent on the timing of administration, with some studies reporting an inhibitory effect on bone formation when administered after the initial phases of formation have begun. physiology.org

Non-Skeletal Mechanistic Investigations (Preclinical)

Beyond the skeleton, calcitonin analogs exert effects on other organ systems, notably the kidneys and the central nervous system.

IonEffect of Calcitonin Analog on Renal HandlingMechanism
Calcium (Ca²⁺)Increased ExcretionDecreased tubular reabsorption
Phosphate (PO₄³⁻)Increased ExcretionDecreased tubular reabsorption
Sodium (Na⁺)Increased ExcretionDecreased tubular reabsorption

Exploration of Central Nervous System Effects and Investigational Analgesic Mechanisms

A significant area of preclinical research has focused on the analgesic properties of salmon calcitonin analogs. researchgate.netnih.gov Clinical observations of pain relief, particularly in patients with osteoporotic vertebral fractures, prompted investigation into the underlying mechanisms. researchgate.net Preclinical data suggest a centrally mediated analgesic effect, as specific binding sites for salmon calcitonin have been identified in the central nervous system, including the brain. hres.canih.gov

The mechanisms for this pain-relieving effect are thought to be multifactorial. researchgate.netnih.gov One hypothesis involves the modulation of neurotransmitter systems. Research in animal models of osteoporotic and neuropathic pain suggests that calcitonin may exert its analgesic action by restoring the function of serotonin (B10506) receptors in the central nervous system. nih.gov Another proposed mechanism is an indirect effect mediated by the release of endogenous opioids, such as beta-endorphins, following the administration of salmon calcitonin. openmedicalpublishing.org Furthermore, calcitonin may regulate the excitability of primary afferent neurons by controlling the expression of certain sodium channel subtypes in dorsal root ganglion neurons, particularly after nerve injury. nih.gov Synthetic fragments of the salmon calcitonin molecule have been shown to retain analgesic activity, indicating that the full-length hormone is not required for this effect and that it is mediated through specific calcitonin receptors and the serotonergic system in the brain. nih.gov

Structure Activity Relationship Sar Studies of Calcitonin Salmon Analogs

Impact of Amino Acid Substitutions and Modifications on Biological Activity and Receptor Interaction

The 32-amino acid sequence of salmon calcitonin has been systematically modified to probe the contribution of individual residues to its biological function. Key findings from these studies reveal that the potency of sCT is not solely dependent on its primary sequence but also on its conformational flexibility and the ability to adopt an amphipathic α-helical structure.

Substitutions within the central region of the peptide (residues 8-22), which is predicted to form an α-helix, have demonstrated the importance of this secondary structure for biological activity. For instance, replacing valine at position 8 with glycine (B1666218) ([Gly8]sCT) or leucine (B10760876) at position 16 with alanine (B10760859) ([Ala16]sCT) resulted in analogs with higher biological activity than native sCT. nih.gov This enhanced activity is attributed to an increase in conformational flexibility, allowing for a more favorable interaction with the receptor. nih.gov Conversely, substitutions that increase the helix-forming potential, such as [Met8]sCT, can have a more complex effect on activity, suggesting an optimal balance between helical stability and flexibility is required. nih.gov

Studies have also explored the impact of substitutions on receptor binding affinity. For example, replacing Pro23 and Arg24 with helix-inducing residues like leucine and alanine resulted in a longer α-helix, but this led to decreased binding affinity and reduced hypocalcemic activity. researchgate.net This finding supports the idea that a specific length and conformation of the central helix are crucial for optimal bioactivity. researchgate.netrcsb.org

The following table summarizes the effects of various amino acid substitutions on the biological activity of salmon calcitonin analogs.

AnalogSubstitutionImpact on Biological ActivityReference
[Gly8]sCTVal8 -> GlyIncreased nih.gov
[Ala16]sCTLeu16 -> AlaIncreased nih.gov
[Met8]sCTVal8 -> MetSlightly increased nih.gov
[Leu23,Ala24]-sCTPro23 -> Leu, Arg24 -> AlaDecreased researchgate.netrcsb.org
[Ala1,7]sCTCys1 -> Ala, Cys7 -> AlaRetained full activity nih.gov

Significance of C-Terminal Amidation for Full Agonist Potency and Receptor Affinity

The amidation of the C-terminal proline residue is a critical post-translational modification for the full biological activity of salmon calcitonin. The presence of a C-terminal amide is well-established as being important for the bioactivity of calcitonin. nih.gov This modification is crucial for high-affinity binding to the calcitonin receptor (CTR) and for eliciting a full agonist response.

Structural studies have revealed that the C-terminal Pro-NH2 of sCT interacts with specific residues within the extracellular domain (ECD) of the CTR. nih.gov Specifically, residues Ser129 and Tyr131 in the receptor's ECD form important hydrogen bond interactions with the C-terminal amide of the peptide. nih.gov This interaction is believed to stabilize the ligand-receptor complex and is a key determinant of binding affinity.

The importance of the C-terminal amide is further highlighted by the fact that its removal or modification leads to a significant reduction in both binding potency and agonist activity. The flexibility provided by the two glycine residues near the C-terminus (Gly-28 and Gly-30) may also play a role in allowing the C-terminal proline to be optimally positioned for interaction with the receptor pocket. nih.gov

Comparative Pharmacological Evaluation with Other Calcitonin Variants (e.g., Human Calcitonin, Eel Calcitonin, Elcatonin)

Salmon calcitonin is notably more potent than human calcitonin (hCT), with estimates of its potency ranging from 40 to 50 times higher. researchgate.net This difference in potency is attributed to several factors, including higher binding affinity for the human calcitonin receptor and greater resistance to degradation. bioscientifica.com

Comparative studies with other calcitonin variants have provided further insights into the structural features that confer high potency.

Human Calcitonin (hCT): hCT has a lower affinity for the calcitonin receptor and exhibits more reversible binding compared to the essentially irreversible binding of sCT. bioscientifica.combioscientifica.com While the amino acid sequences of sCT and hCT share some similarities, key differences in the central and C-terminal regions are thought to be responsible for the disparity in their biological activities. bioscientifica.com

Eel Calcitonin: Eel calcitonin is another potent "fish-like" calcitonin that shares structural similarities with sCT. nih.gov

Elcatonin: Elcatonin, an analog of eel calcitonin, is also used therapeutically and has been compared with sCT in various models of bone resorption. nih.govgoogle.com One study compared the effects of nasally administered salmon calcitonin and carbocalcitonin (B612366) (an aminosuberic analogue of eel calcitonin), finding that carbocalcitonin had greater and more sustained absorption. nih.gov

The higher potency of salmon and eel calcitonins compared to mammalian calcitonins has made them valuable therapeutic agents. nih.gov

The following table provides a comparative overview of different calcitonin variants.

Calcitonin VariantRelative PotencyKey CharacteristicsReference
Salmon Calcitonin (sCT)HighHigh affinity, essentially irreversible binding to the human CTR. bioscientifica.comresearchgate.net
Human Calcitonin (hCT)LowLower affinity, reversible binding. bioscientifica.combioscientifica.com
Eel CalcitoninHighPotent "fish-like" calcitonin. nih.gov
ElcatoninHighAn analog of eel calcitonin used therapeutically. nih.govgoogle.com
CarbocalcitoninHighAn aminosuberic analogue of eel calcitonin with enhanced absorption. nih.gov

Identification of Key Pharmacophoric Regions Essential for Optimal Receptor Binding and Activation

Through extensive SAR studies, key pharmacophoric regions within the salmon calcitonin molecule have been identified as being essential for its interaction with the calcitonin receptor.

The sCT molecule can be conceptually divided into distinct domains with specific functions:

N-Terminal Activation Domain (Residues 1-7): This region, including the disulfide-bridged loop, is crucial for receptor activation. nih.gov While the disulfide bond itself is not absolutely required for activity, the residues within this loop are critical for initiating the signal transduction cascade. nih.gov This domain is thought to interact with the transmembrane regions of the receptor. scispace.com

Central Helical Binding Domain (Residues 8-22): This segment forms an amphipathic α-helix that is a primary determinant of high-affinity binding to the receptor's extracellular domain. researchgate.netbioscientifica.com The length, stability, and flexibility of this helix are all important for optimal interaction. nih.govresearchgate.net

C-Terminal Recognition/Binding Domain (Residues 23-32): The C-terminal region, culminating in the amidated proline, is also critical for receptor binding and specificity. nih.gov The C-terminal amide, in particular, forms key interactions with the receptor. nih.gov

Advanced Analytical Methodologies for Characterization of Calcitonin Salmon Analogs

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are fundamental tools for separating and quantifying the active pharmaceutical ingredient (API) from any related impurities, which may include degradation products, synthetic byproducts, or aggregates.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, is a cornerstone for the quantitative analysis and purity evaluation of salmon calcitonin and its analogs. nih.govresearchgate.net This technique separates molecules based on their hydrophobicity.

A typical RP-HPLC method for salmon calcitonin involves using an octadecasilyl silica (B1680970) column (C18) with gradient elution. nih.gov The mobile phase often consists of an aqueous component (A) and an organic component (B), such as acetonitrile, with additives like trifluoroacetic acid (TFA) to improve peak shape. ijpsdronline.com Detection is commonly performed using UV spectrophotometry at a low wavelength (around 210-220 nm) where the peptide bond absorbs light, allowing for sensitive detection. nih.govijpsdronline.com

The method's validation demonstrates its selectivity and precision, enabling the accurate quantification of the main peptide and the detection of structurally related impurities. nih.govresearchgate.net Degradation pathways of salmon calcitonin are strongly dependent on pH, and HPLC is used to detect major degradation products, such as oxidation derivatives of cysteine residues which can lead to the cleavage of the critical disulfide bridge. researchgate.net

Table 1: Example HPLC Method Parameters for Salmon Calcitonin Analysis

ParameterCondition
Column 5-µm octadecasilyl silica (C18), 100 x 4.6 mm
Mobile Phase A 1 M Tetramethylammonium hydroxide-water-acetonitrile (20:880:100), pH 2.5 with phosphoric acid
Mobile Phase B 1 M Tetramethylammonium hydroxide-water-acetonitrile (8:392:600), pH 2.5 with phosphoric acid
Flow Rate 1 mL/min
Gradient Linear gradient from 35% B to 57% B over 21 minutes
Column Temperature 50°C
Detection UV at 210 nm

This table is based on a published method and illustrates typical conditions for the HPLC analysis of salmon calcitonin. nih.gov

Size Exclusion Chromatography (SEC) for the Determination of Higher Molecular Weight Species and Aggregates

Size Exclusion Chromatography (SEC) is the primary method for detecting and quantifying non-covalent aggregates and higher molecular weight species (HMWS), which are critical quality attributes for peptide therapeutics due to their potential to elicit an immune response. ijpsdronline.com SEC separates molecules based on their hydrodynamic radius; larger molecules like dimers and oligomers elute earlier from the column than the monomeric peptide. ijpsdronline.com

Developing an SEC method for salmon calcitonin injections can be challenging due to the low concentration of the active ingredient. ijpsdronline.com To overcome this, sample concentration techniques, such as evaporation under a nitrogen stream, may be employed to ensure that aggregates can be reliably detected. ijpsdronline.com The mobile phase is typically an aqueous buffer designed to minimize non-specific interactions between the peptide and the stationary phase. ijpsdronline.com The developed methods must be specific enough to completely separate oligomers from the main monomer peak. ijpsdronline.com

Table 2: Representative SEC Method for Salmon Calcitonin Aggregate Analysis

ParameterCondition
Column Insulin HMWP, 300 x 7.8 mm
Mobile Phase 0.1% TFA in Water:Acetonitrile (70:30 v/v)
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 100 µL
Detection UV at 220 nm

This table outlines a validated isocratic HP-SEC method developed to determine protein aggregation in calcitonin salmon injections. ijpsdronline.com

Mass Spectrometry for Sequence Verification and Detection of Post-Translational Modifications

Mass Spectrometry (MS) is an indispensable tool for the characterization of biopharmaceuticals, providing precise molecular weight measurements that confirm the primary amino acid sequence and identify any modifications. researchgate.netsemanticscholar.org When coupled with liquid chromatography (LC-MS), it becomes a powerful technique for identifying and quantifying impurities. researchgate.netnih.gov

High-resolution mass spectrometry (HRMS) offers the accuracy needed to distinguish between closely related species and to identify unknown impurities based on their exact mass. researchgate.netnih.gov For salmon calcitonin, LC-HRMS methods have been developed to identify and quantify numerous peptide impurities, including those not listed in pharmacopoeias. nih.gov Examples of identified modifications include deamidation, oxidation, and truncations. researchgate.netsemanticscholar.org The analysis of post-translational modifications (PTMs) by mass spectrometry can be challenging, depending on the mass shift, abundance of the modified peptide, and stability of the modification during analysis. nih.gov

Table 3: Newly Identified Impurities in Calcitonin Salmon Reference Standards by LC-HRMS

Impurity NameDescription
[7-Dehydroalanine] calcitonin salmon Modification at position 7
Triple-sulfate-calcitonin salmon Addition of three sulfate (B86663) groups
[14-Glutamic acid] calcitonin salmon Substitution at position 14
[20-Glutamic acid] calcitonin salmon Substitution at position 20
Calcitonin salmon acid C-terminal acid variant

This table lists several previously unreported impurities that were identified in reference standards using advanced LC-HRMS methods, highlighting the technique's sensitivity and resolving power. nih.gov

Spectroscopic Methods for Conformational and Stability Assessment

Spectroscopic techniques are employed to investigate the higher-order structure (secondary and tertiary) of 32a-Glycine-calcitonin (Salmon). The conformational integrity of the peptide is directly linked to its biological activity and stability. aimspress.comnih.gov

Fluorescence Spectroscopy (e.g., Intrinsic Tyrosine, ANS, Nile Red) for Probing Conformational Changes

Fluorescence spectroscopy is a sensitive method for monitoring changes in the tertiary structure of proteins and peptides. For salmon calcitonin, which contains a single tyrosine residue (Tyr-12), intrinsic fluorescence can be used to probe the local environment of this residue. researchgate.net Changes in the emission spectrum of tyrosine upon excitation (e.g., at 270 nm) can indicate conformational changes, such as those induced by alterations in solvent polarity or binding to a receptor. researchgate.net Studies have shown that as solvent polarity is reduced, the conformation of salmon calcitonin changes, which can be tracked by tyrosine fluorescence measurements. researchgate.net

Extrinsic fluorescent probes like 8-Anilinonaphthalene-1-sulfonic acid (ANS) and Nile Red can also be used. These dyes exhibit changes in their fluorescence properties upon binding to hydrophobic regions on the peptide surface. An increase in fluorescence intensity often signals the exposure of hydrophobic patches, which can be indicative of partial unfolding or an intermediate state prone to aggregation.

Fourier Transform Infrared (FTIR) Spectroscopy for Detailed Secondary Structure Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for analyzing the secondary structure of peptides in various states (solution, solid, or aggregated). aimspress.comnih.govresearchgate.net The analysis focuses on the amide I band (1600–1700 cm⁻¹), which arises primarily from the C=O stretching vibrations of the peptide backbone. mdpi.com The precise frequency of these vibrations is sensitive to the type of secondary structure (α-helix, β-sheet, random coil).

For salmon calcitonin, FTIR has been used to study its conformational stability under different conditions of pH, temperature, and in the presence of excipients. aimspress.comresearchgate.net While largely disordered in an aqueous monomeric state, salmon calcitonin can adopt a more ordered α-helical structure in structure-promoting solvents. dtu.dknih.gov FTIR can quantify these structural components and monitor transitions, such as the formation of intermolecular β-sheets, which is often associated with aggregation. nih.gov

Table 4: Amide I Band Frequencies and Corresponding Secondary Structures

Frequency Range (cm⁻¹)Secondary Structure Assignment
~1650 - 1658 α-Helix
~1620 - 1640 β-Sheet (intermolecular)
~1660 - 1680 Turns
~1640 - 1650 Random Coil / Unordered

This table provides a general guide to the interpretation of the amide I region in the FTIR spectra of proteins and peptides. mdpi.com

Biological Assays for Potency and Specificity Determination

Biological assays are fundamental to confirming that a synthetic peptide analog retains the desired biological activity of the native molecule. For 32a-Glycine-calcitonin (Salmon), these assays focus on its ability to activate its target receptor and elicit a physiological response.

In Vitro Cell-Based Bioassays (e.g., cAMP Accumulation Assays) for Receptor Activation

The biological activity of calcitonin analogs is mediated through the calcitonin receptor (CTR), a G-protein coupled receptor. nih.gov Activation of the CTR initiates an intracellular signaling cascade, a key component of which is the production of cyclic adenosine (B11128) monophosphate (cAMP). Consequently, cAMP accumulation assays are a standard in vitro method to quantify the potency of calcitonin analogs.

In these assays, cell lines engineered to express the CTR are incubated with varying concentrations of the peptide analog. The subsequent increase in intracellular cAMP is measured, typically using techniques like enzyme-linked immunosorbent assay (ELISA) or fluorescence-based reporter systems. A dose-response curve is then generated to determine the EC50 value, which represents the concentration of the analog required to elicit 50% of the maximum response. This provides a quantitative measure of the peptide's ability to activate the receptor. For instance, studies on salmon calcitonin (sCT) have shown its high affinity and potency at the human CTR. nih.gov

Assay TypePrincipleEndpoint MeasuredKey Parameter
cAMP Accumulation Assay Measures the increase in intracellular cyclic adenosine monophosphate (cAMP) upon receptor activation by the calcitonin analog.cAMP levelsEC50 (Effective Concentration, 50%)
Reporter Gene Assay Utilizes a reporter gene (e.g., luciferase) linked to a cAMP response element. Receptor activation leads to transcription of the reporter gene.Reporter protein activity (e.g., light emission)EC50

In Vivo Animal Bioassays for Hypocalcemic Activity (e.g., Rat Bioassay)

To assess the physiological effects of 32a-Glycine-calcitonin (Salmon), in vivo bioassays are essential. The primary and most well-established of these is the rat bioassay for hypocalcemic activity. Calcitonin's principal physiological role is to lower blood calcium levels.

In this assay, rats are administered the calcitonin analog, and blood samples are collected at various time points to measure changes in plasma calcium concentrations. The degree and duration of the reduction in blood calcium provide a direct measure of the peptide's biological potency in vivo. This assay is crucial for confirming that the in vitro receptor activation translates into the expected physiological response. Studies have demonstrated the prolonged hypocalcemic activity of certain salmon calcitonin derivatives in rats. nih.gov

Immunogenicity Risk Assessment in Preclinical Development

A critical aspect of preclinical development for any therapeutic peptide is the assessment of its potential to elicit an unwanted immune response, or immunogenicity. nih.govnih.gov For synthetic peptides like 32a-Glycine-calcitonin (Salmon), which may contain impurities or modifications, this assessment is particularly important. nih.govnih.gov

In Silico Tools for T-Cell Epitope Prediction and Human Homology Scoring

The initial step in immunogenicity risk assessment often involves computational, or in silico, tools. nih.gov These algorithms are used to predict the presence of potential T-cell epitopes within the peptide sequence. sci-hub.sefrontiersin.org T-cell epitopes are short peptide fragments that can be presented by major histocompatibility complex (MHC) molecules and recognized by T-cells, potentially initiating an immune response. sci-hub.semit.edu

Algorithms like EpiMatrix analyze the peptide sequence for 9-mer frames that are likely to bind to a panel of common human leukocyte antigen (HLA) DR alleles. nih.gov The output is often an "EpiMatrix Score," which quantifies the predicted T-cell epitope content. nih.gov Additionally, human homology scoring tools compare the peptide sequence against the human proteome. A lower degree of homology with human proteins may indicate a higher risk of being recognized as foreign by the immune system. nih.gov For salmon calcitonin, it has been noted that its sequence contains foreign T-cell epitopes which contribute to its observed immunogenicity. nih.gov

In Silico ToolPurposeOutput
EpiMatrix Predicts potential T-cell epitopes by analyzing the peptide's binding affinity to various HLA-DR alleles.EpiMatrix Score (a measure of predicted immunogenic potential). nih.gov
JanusMatrix Assesses the potential for T-cell cross-reactivity by comparing predicted T-cell epitopes to the human proteome.Homology Score.

In Vitro Class II HLA Binding Assays for Antigen Presentation Potential

Following in silico predictions, in vitro assays are employed to experimentally validate the binding of peptide fragments to HLA molecules. nih.govnih.gov Class II HLA binding assays are particularly relevant for assessing the potential for a helper T-cell response.

In these competitive binding assays, synthetic peptides corresponding to the predicted T-cell epitopes are tested for their ability to bind to a range of purified HLA-DRB1 alleles. nih.gov The binding affinity is measured and provides direct evidence of the peptide's potential to be presented to T-cells. Studies on salmon calcitonin have confirmed that a 9-mer sequence in its C-terminus can bind promiscuously to multiple HLA DR alleles. nih.govnih.gov

Naïve T-Cell Assays for T-Cell Response Evaluation

The final step in preclinical immunogenicity assessment often involves directly measuring the T-cell response to the peptide. Naïve T-cell assays utilize peripheral blood mononuclear cells (PBMCs) from a cohort of healthy donors with diverse HLA types. frontiersin.org

In these assays, the PBMCs are cultured with the peptide of interest, and the activation of T-cells is measured. nih.gov T-cell activation can be quantified by measuring cytokine production (e.g., interferon-gamma) or T-cell proliferation. nih.govnih.gov A positive response in a significant percentage of donors indicates a potential for immunogenicity in a broader population. T-cell assays have been used to confirm the expected T-cell responses to salmon calcitonin and its impurities. nih.govnih.gov

Preclinical Evaluation and Mechanistic Investigations of Glycine Extended Calcitonin Salmon and Its Derivatives

In Vitro Cell Culture Models for Bone Metabolism Research

In vitro models are fundamental for dissecting the cellular and molecular effects of 32a-Glycine-calcitonin (Salmon) and its derivatives on bone cells.

Studies on Osteoclast Precursor Culture, Differentiation, and Apoptosis

Calcitonin is a well-established inhibitor of osteoclasts, the primary cells responsible for bone resorption. Studies using in vitro cultures of osteoclast precursors have provided significant insights into the effects of salmon calcitonin and its derivatives.

Research has demonstrated that salmon calcitonin can inhibit the formation of osteoclast-like cells from their hematopoietic precursors in human, baboon, and mouse bone marrow cultures. oncohemakey.com However, these effects were generally observed at relatively high concentrations of calcitonin and were considered modest. oncohemakey.com In some studies using lower, more physiologically relevant concentrations, no significant reduction in osteoclast formation was noted, even though these concentrations were sufficient to decrease the expression of calcitonin receptor mRNA in developing osteoclasts. oncohemakey.com

The direct action of calcitonin on mature osteoclasts results in a rapid inhibition of their activity, characterized by a cessation of cell motility and a contraction of the cell body. oncohemakey.com While isolated osteoclasts remain inactive in the presence of calcitonin, they can regain activity if osteoblasts are introduced into the culture. oncohemakey.com Furthermore, calcitonin has been shown to hinder the differentiation of osteoclast precursors into their mature, functional form. nih.gov

A key aspect of calcitonin's action involves its interaction with the calcitonin receptor (CTR). Treatment of human osteoclast-like cells with salmon calcitonin leads to a dose-dependent decrease in its binding capacity and a reduction in CTR messenger RNA expression, suggesting that it inhibits the new synthesis of its own receptor. nih.govoup.com This process, known as down-regulation, is thought to be mediated, at least in part, by the protein kinase C (PKC) pathway. nih.govoup.com Short-term exposure to salmon calcitonin can induce a prolonged period of reduced binding and desensitization to subsequent challenges with the hormone. nih.govoup.com

Bone Resorption Assays (e.g., Pit Formation Assays, Bone Resorbing Assays)

Bone resorption assays are critical for quantifying the inhibitory effects of compounds on osteoclast function. In these assays, osteoclasts are cultured on a substrate that they can resorb, such as bone slices or dentin, and the extent of resorption is measured.

Calcitonin directly inhibits osteoclastic bone resorption. oup.com In vitro studies have shown that salmon calcitonin rapidly inhibits the motility of osteoclasts. semanticscholar.org This leads to a reduction in the formation of resorption pits, which are characteristic of osteoclast activity. nih.gov The inhibitory effect of calcitonin on bone resorption is a cornerstone of its therapeutic use in metabolic bone diseases. oup.com

Osteoblast Proliferation, Differentiation, and Matrix Mineralization Assays

While the primary effect of calcitonin is on osteoclasts, there is also evidence to suggest it can influence osteoblasts, the cells responsible for bone formation.

Some studies indicate that salmon calcitonin may enhance bone formation by increasing osteoblastic activity. hres.ca It has been observed that salmon calcitonin can attract osteoblasts to a scaffold region, stimulate their proliferation and osteogenic induction, and ultimately initiate bone formation. researchgate.net Calcitonin may also trigger bone formation by increasing the expression of Wnt10b in osteoclasts, which in turn leads to mineralization through the Wnt/β-catenin signaling pathway. researchgate.net

In Vivo Animal Models for Investigating Biological Effects

Animal models are indispensable for studying the systemic effects of 32a-Glycine-calcitonin (Salmon) and its derivatives on calcium balance and bone health.

Rodent Models of Calcium Homeostasis and Bone Turnover for Pharmacodynamic Studies

Rodent models, particularly rats, are frequently used to investigate the pharmacodynamics of calcitonin. The ovariectomized (ovx) rat is a well-established model for postmenopausal osteoporosis. nih.gov

In studies with ovx rats, a single administration of salmon calcitonin produced a more pronounced decrease in blood ionized calcium compared to sham-operated rats, a state known as hypocalcemia. nih.gov This effect was accompanied by an increase in parathyroid hormone (PTH) levels, particularly in the ovx rats. nih.gov These findings highlight that the effects of calcitonin on calcium homeostasis are influenced by the estrogen status and the rate of bone turnover. nih.gov The hypocalcemic effect of calcitonin is generally short-lived, lasting about 24-48 hours. nih.govetsu.edu

The table below summarizes the effects of salmon calcitonin on calcium homeostasis in a rodent model.

Parameter Effect of Salmon Calcitonin Animal Model Context Citation
Blood Ionized CalciumDecrease (Hypocalcemia)More pronounced in ovariectomized rats. nih.gov
Parathyroid Hormone (PTH)IncreaseAccompanies hypocalcemia, especially in ovariectomized rats. nih.gov
Duration of ActionShort-lived (24-48 hours)General observation in rodent models. nih.govetsu.edu

Mechanistic Studies in Animal Models of Bone Disorders (e.g., Osteoarthritis)

Animal models of bone disorders like osteoarthritis (OA) have been used to explore the potential therapeutic benefits of calcitonin beyond osteoporosis.

In various animal models, calcitonin has been shown to inhibit the progression of experimentally induced osteoarthritis. openaccessjournals.com For instance, in a mouse model where osteoarthritis was induced by destabilization of the medial meniscus (DMM), mice over-expressing salmon calcitonin were protected against cartilage erosion and had a higher bone volume. nih.gov These findings suggest that increased levels of salmon calcitonin may hinder the pathogenesis of osteoarthritis. nih.gov

The proposed mechanisms for this protective effect include the inhibition of matrix metalloproteinase expression and the stimulation of proteoglycan and type II collagen synthesis by chondrocytes. openaccessjournals.com By reducing the resorption of the subchondral bone, calcitonin might also decrease the mechanical stress on the overlying cartilage. openaccessjournals.com

The table below presents findings from an animal model of osteoarthritis.

Finding Animal Model Citation
Protection against cartilage erosionMice over-expressing salmon calcitonin with destabilization of the medial meniscus (DMM) nih.gov
Higher bone volumeMice over-expressing salmon calcitonin nih.gov
Inhibition of osteoarthritis progressionVarious animal models of experimental osteoarthritis openaccessjournals.com

Pharmacodynamic Biomarker Identification and Quantification in Preclinical Studies

The pharmacological effects of 32a-Glycine-calcitonin (Salmon) are mediated through its interaction with the calcitonin receptor, a G-protein coupled receptor. fda.gov Activation of this receptor triggers a cascade of intracellular signaling events that can be monitored through various pharmacodynamic biomarkers. Preclinical studies have been instrumental in identifying and quantifying these markers to understand the biological activity of salmon calcitonin.

A primary and well-established pharmacodynamic marker for calcitonin activity is the modulation of cyclic adenosine (B11128) monophosphate (cAMP). nih.govphysiology.org In vivo studies in rats have demonstrated that the administration of recombinant salmon calcitonin leads to an increase in serum cAMP levels. fda.gov This aligns with in vitro findings where salmon calcitonin stimulates cAMP production in various cell lines expressing the calcitonin receptor. physiology.org

Another key biomarker is the change in intracellular calcium concentrations. nih.gov Preclinical investigations using mouse brain synaptosomes have shown that salmon calcitonin can modulate free intracellular calcium levels. nih.gov Specifically, short-term incubation with salmon calcitonin resulted in an increase in both basal and potassium chloride-stimulated intracellular calcium. nih.gov

Furthermore, given calcitonin's role in bone metabolism, markers of bone resorption are crucial pharmacodynamic indicators. Preclinical studies in rats have utilized markers such as the C-terminal telopeptide of type I collagen (CTX-I) to assess the inhibitory effect of salmon calcitonin on bone turnover. nordicbioscience.combioscientifica.com A comparative study of synthetic and recombinant oral salmon calcitonin in postmenopausal women also highlighted the utility of serum CTX-I and urine CTX-II as pharmacodynamic markers of efficacy. nordicbioscience.com

In addition to these, preclinical studies in rats and dogs have confirmed that salmon calcitonin administration leads to a decrease in serum calcium levels, a direct consequence of its inhibitory effect on osteoclastic bone resorption. fda.gov

Table 2: Key Pharmacodynamic Biomarkers of Salmon Calcitonin in Preclinical Studies


Future Perspectives and Emerging Research Directions for Calcitonin Salmon Analogs

Rational Design of Next-Generation Analogs with Enhanced Receptor Selectivity and Potency

The rational design of novel calcitonin (salmon) analogs aims to overcome the limitations of the native peptide, such as its short half-life and potential for immunogenicity. By strategically modifying the amino acid sequence, researchers can enhance its binding affinity for the calcitonin receptor (CTR), leading to increased potency and a more sustained therapeutic effect.

One promising approach involves the introduction of conformational constraints. For instance, creating cyclized analogs, where the peptide's linear structure is looped, can stabilize a bioactive conformation. This has been shown to significantly increase potency. For example, the analog cyclo¹⁷,²¹-[Asp¹⁷,Orn²¹]hCt was found to be 400 times more potent than human calcitonin (hCt) and four times more potent than salmon calcitonin (sCT). nih.gov This enhanced activity is attributed to a stabilized β-turn/β-sheet conformation in a key receptor-binding region. nih.gov

Another strategy focuses on modifying specific amino acid residues to improve receptor interaction. Studies have identified critical residues in salmon calcitonin, such as T27, G28, and P32, that are crucial for binding to the extracellular domain (ECD) of the calcitonin receptor. nih.gov By introducing mutations at these sites, researchers have successfully created analogs with significantly higher affinity for the CTR ECD. nih.gov For instance, the triple mutation (N26D, S29P, and P32HYP) in the sCT(22–32) fragment resulted in a 21-fold increase in affinity for the CTR ECD. nih.gov These findings provide a strong foundation for developing next-generation peptide agonists with improved therapeutic profiles. nih.gov

Table 1: Rationally Designed Calcitonin Analogs and their Properties

AnalogModificationKey Finding
cyclo¹⁷,²¹-[Asp¹⁷,Orn²¹]hCtCyclization between residues 17 and 21400-fold higher potency than hCt, 4-fold more potent than sCT. nih.gov
sCT(22–32) with N26D, S29P, P32HYP mutationsTriple mutation in the C-terminal fragment21-fold increased affinity for the CTR ECD. nih.gov
KaY-1(R24Q)Stapling between Lys and Tyr with R24Q substitutionImproved stability in simulated gastric and intestinal fluid. researchgate.net

Novel Delivery System Research for Peptide Therapeutics, with a Focus on Mechanistic Aspects

A major hurdle for peptide therapeutics like calcitonin is their poor oral bioavailability due to enzymatic degradation in the gastrointestinal tract and low permeability across the intestinal epithelium. d-nb.infomdpi.comnih.gov Consequently, research into novel delivery systems is crucial for developing more patient-friendly formulations.

Nanoparticle-based Systems: Nanoparticles offer a promising solution by protecting the peptide from degradation and enhancing its absorption. d-nb.infonih.gov These tiny carriers can be engineered to have specific properties, such as mucoadhesion, which allows them to stick to the intestinal lining, increasing the time available for absorption. d-nb.info Their small size also facilitates uptake by specialized cells in the gut, known as Peyer's patches. d-nb.info

Chemical Modification Strategies: Several chemical modification strategies are being explored to improve the stability and absorption of salmon calcitonin.

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can increase the peptide's size and solubility, protecting it from enzymatic degradation and reducing clearance from the body. mdpi.comnih.gov

Lipidation: Adding fatty acid chains to the peptide can enhance its ability to cross cell membranes. mdpi.comresearchgate.net Studies on doubly lipidated salmon calcitonin have shown that the length of the lipid chain significantly influences the transport mechanism, with longer chains favoring endocytosis. researchgate.netdtu.dk

Permeation Enhancers: Co-administering peptides with permeation enhancers, such as certain aromatic alcohols, can temporarily and reversibly open the tight junctions between intestinal cells, allowing the peptide to pass through. mdpi.com

Peptide Stapling: This technique involves creating a synthetic brace within the peptide's structure, which can improve its stability against enzymatic degradation while maintaining its biological activity. researchgate.net

Table 2: Novel Delivery Strategies for Salmon Calcitonin

Delivery System/StrategyMechanism of ActionKey Advantage
NanoparticlesEncapsulation protects from degradation; mucoadhesion increases absorption time. d-nb.infonih.govImproved oral bioavailability.
PEGylationIncreases size and solubility, reducing enzymatic degradation and clearance. mdpi.comnih.govProlonged circulation time.
LipidationEnhances membrane permeability. mdpi.comresearchgate.netIncreased cellular uptake.
Permeation EnhancersReversibly open tight junctions between intestinal cells. mdpi.comFacilitated paracellular transport.
Peptide StaplingCreates a synthetic brace to improve stability. researchgate.netEnhanced resistance to enzymatic degradation.

Exploration of Uncharacterized Calcitonin Receptor Subtypes and Ligand Interactions

The biological effects of calcitonin are mediated through its interaction with the calcitonin receptor (CTR), a member of the Class B G protein-coupled receptor (GPCR) family. guidetopharmacology.orguniprot.org However, the pharmacology of the CTR is more complex than initially thought. The CTR can form complexes with receptor activity-modifying proteins (RAMPs), which are single-transmembrane-domain proteins. guidetopharmacology.orgguidetopharmacology.org These CTR:RAMP complexes create different receptor subtypes with altered ligand specificities. guidetopharmacology.orgguidetopharmacology.org

The interaction of the CTR with the three different RAMPs (RAMP1, RAMP2, and RAMP3) generates multiple subtypes of the amylin receptor (AMY1, AMY2, and AMY3). guidetopharmacology.orgguidetopharmacology.org These amylin receptors bind the hormone amylin with high affinity and are also targets for salmon calcitonin. nih.govmedchemexpress.com Furthermore, some of these receptor variants can be potently activated by calcitonin gene-related peptide (CGRP). guidetopharmacology.org

The existence of these receptor subtypes opens up new avenues for therapeutic intervention. By designing ligands that selectively target a specific CTR:RAMP complex, it may be possible to elicit more specific physiological responses and reduce off-target effects. For example, the development of antagonists that are selective for the CGRP receptor (a complex of the calcitonin receptor-like receptor and RAMP1) has led to new treatments for migraine. nih.govacs.org

Recent structural studies have provided valuable insights into the molecular basis of ligand binding to these complex receptors. The crystal structure of the CTR extracellular domain in complex with a salmon calcitonin analog revealed a type II β-turn conformation for the bound peptide. nih.gov This is distinct from the type I turn adopted by other related peptides, suggesting a structural basis for the different binding properties of the CTR and amylin receptors. nih.gov Further research into the structure and function of these uncharacterized receptor subtypes and their interactions with various ligands is essential for the development of more selective and effective calcitonin-based therapies.

Applications of Advanced Computational Methods (e.g., Molecular Dynamics, Docking) in Peptide Design and Mechanism Prediction

Advanced computational methods, such as molecular dynamics (MD) simulations and docking studies, are becoming increasingly important tools in the rational design of peptide therapeutics. polito.itnih.gov These methods allow researchers to model the three-dimensional structure of peptides and their receptors and to simulate their interactions at an atomic level.

Molecular Dynamics Simulations: MD simulations can provide detailed information about the conformational dynamics of salmon calcitonin and its analogs in different environments, such as in solution or bound to a receptor. mdpi.com This information can be used to understand how modifications to the peptide sequence affect its structure and flexibility, and how these changes in turn influence its biological activity. For example, MD simulations have been used to model the formation of ion channels by amyloidogenic peptides, providing insights into their potential neurotoxic mechanisms. mdpi.com

Docking Studies: Docking algorithms can predict the preferred binding orientation of a peptide ligand to its receptor. This can be used to identify key amino acid residues involved in the interaction and to guide the design of new analogs with improved binding affinity. polito.it For instance, docking studies can help in the design of stapled peptides by predicting the optimal positions for introducing the synthetic brace to stabilize the desired bioactive conformation.

Immunogenicity Prediction: Computational tools are also being used to predict the potential immunogenicity of peptide drugs. nih.gov Algorithms like EpiMatrix can identify potential T-cell epitopes within a peptide sequence, which are regions that are likely to be recognized by the immune system and trigger an immune response. nih.gov This information can be used to design analogs with a lower risk of immunogenicity.

By combining these computational approaches with experimental validation, researchers can accelerate the discovery and development of new and improved salmon calcitonin analogs with enhanced therapeutic properties.

Q & A

Q. What structural features of 32a-Glycine-calcitonin (Salmon) account for its enhanced potency compared to human calcitonin?

The 16 amino acid differences between salmon and human calcitonin, particularly in the COOH-terminal region, are critical for receptor binding and biological activity. Synthetic salmon calcitonin exhibits a 10–40-fold higher potency due to conformational stability and resistance to enzymatic degradation. Competitive binding assays using 125I-labeled salmon calcitonin demonstrated higher affinity for receptors in the posterior hypothalamus, linked to its COOH-terminal structural motifs .

Q. How should researchers design experiments to quantify calcitonin binding in heterogeneous tissue samples?

Use homogenized tissue fractions (e.g., hypothalamus, pituitary) and competitive displacement assays with 125I-labeled salmon calcitonin. Include controls with nonradioactive salmon calcitonin (0.1 nM for half-maximal binding) and validate using species-specific analogs (e.g., human CT, porcine CT) to assess binding specificity. Ensure tissue preservation at autopsy to minimize degradation artifacts .

Q. What validated analytical methods ensure purity and structural integrity of synthetic 32a-Glycine-calcitonin (Salmon)?

Reversed-phase HPLC with a C18 column (4.6 × 25 cm) and mobile phases combining tetraethylammonium phosphate (Solution A) and acetonitrile (Solution B) at 65°C. System suitability requires:

  • Resolution ≥3 between calcitonin and related compound A.
  • Peak tailing factor ≤2.5.
  • Relative standard deviation (RSD) ≤3% for replicate injections .

Advanced Research Questions

Q. How can conflicting data on tissue-specific receptor binding be resolved?

Conflicting binding affinities (e.g., high in hypothalamus vs. negligible in pituitary) may arise from tissue-specific receptor isoforms or degradation during homogenization. Address this by:

  • Using fresh-frozen tissues with protease inhibitors.
  • Validating findings with in situ hybridization or autoradiography to localize receptors.
  • Comparing binding kinetics across species (e.g., human lymphoid cell lines vs. brain homogenates) .

Q. What molecular techniques differentiate salmon-derived calcitonin from endogenous human peptides in mixed biological samples?

Combine DNA-based methods (e.g., mitochondrial DNA barcoding, SNP analysis) with proteomic profiling. Use species-specific antibodies in immunohistochemistry or develop LC-MS/MS assays targeting unique salmon calcitonin sequences (e.g., residues 8–32). Expand reference databases for marine salmonid populations to improve traceability .

Q. What experimental strategies address batch variability in recombinant 32a-Glycine-calcitonin (Salmon) production?

For recombinant batches:

  • Quantify host cell proteins (HCPs) and residual DNA via ELISA or qPCR.
  • Perform circular dichroism (CD) spectroscopy to confirm secondary structure consistency.
  • Validate bioactivity using in vivo calcium-lowering assays in rodents, comparing results to USP reference standards .

Q. How can researchers optimize in vivo studies to evaluate calcitonin's neuromodulatory roles?

Design longitudinal studies with intracerebroventricular (ICV) administration in model organisms (e.g., rats), focusing on hypothalamic-pituitary pathways. Use microdialysis to measure dynamic changes in calcium flux and correlate with behavioral endpoints (e.g., feeding, thermoregulation). Include knockout models to isolate calcitonin-specific effects .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships in calcitonin studies?

Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50 values. Use ANOVA with post hoc tests (e.g., Tukey’s) for multi-group comparisons of binding affinity or calcium-lowering efficacy. Report confidence intervals (64–156% validity range) for bioactivity assays .

Q. How should researchers document synthetic calcitonin characterization for reproducibility?

Follow pharmacopeial guidelines:

  • Include mass spectrometry (MS) data confirming molecular weight (≈3434 Da).
  • Provide amino acid analysis and disulfide bridge mapping.
  • Disclose purification methods (e.g., rDNA technology, microbial synthesis) and residual solvent levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.